molecular formula C22H20O10 B1671362 Enterocin CAS No. 59678-46-5

Enterocin

Cat. No. B1671362
CAS RN: 59678-46-5
M. Wt: 444.4 g/mol
InChI Key: CTBBEXWJRAPJIZ-VHPBLNRZSA-N
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Description

Enterocin and its derivatives are bacteriocins synthesized by the lactic acid bacteria, Enterococcus . This class of polyketide antibiotics are effective against foodborne pathogens including L. monocytogenes, Listeria, and Bacillus . They are considered as ribosomal peptides that kill or inhibit the growth of other microorganisms .


Synthesis Analysis

Enterocin is biosynthesized from a type II polyketide synthase (PKS) pathway, starting with a structure derived from phenylalanine or activation of benzoic acid followed by the EncM catalyzed rearrangement . The first chemical total synthesis of the highly oxygenated polyketide enterocin has been accomplished . The key step of the synthesis was a late-stage biomimetic reaction cascade involving two intramolecular aldol reactions in which each step proceeded in 52% yield (averaged) and which established four of the seven stereogenic centers .


Molecular Structure Analysis

Enterocin has a caged, tricyclic, nonaromatic core . Its formation undergoes a flavoenzyme (EncM) catalyzed Favorskii-like rearrangement of a poly (beta-carbonyl) .


Chemical Reactions Analysis

The key step of the synthesis of Enterocin was a late-stage biomimetic reaction cascade involving two intramolecular aldol reactions . Each step proceeded in 52% yield (averaged) and established four of the seven stereogenic centers .


Physical And Chemical Properties Analysis

Enterocin is a highly oxygenated polyketide . It is stable under a wide range of pH and temperature .

Future Directions

Enterococcus can produce enterocin, which are bacteriocins considered as ribosomal peptides that kill or inhibit the growth of other microorganisms . This has led to a growing interest in the research and development of preservation techniques, referred to as biopreservation . In this method, microorganisms that are known as lactic acid bacteria (LAB) and their antimicrobial substances are used to extend shelf life and maintain the nutritional value of foods . The current application of LAB, notably Enterococcus sp. in the biopreservation of meat and meat-based products was highlighted in a review . This report also includes information on the effects of enzymes, temperature, and pH on the stability of bacteriocin produced by Enterococcus sp .

properties

IUPAC Name

(1S,2S,3S,6R,8R,9S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3/t13-,16-,17+,18?,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBBEXWJRAPJIZ-VKMWXFLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)OC(=C1)[C@@H]2[C@@]3(C[C@@H]4C([C@]2([C@@H]([C@]3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10975078
Record name Enterocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vulgamycin

CAS RN

59678-46-5
Record name Enterocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059678465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enterocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10975078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
10,400
Citations
P Casaus, T Nilsen, LM Cintas, IF Nes… - …, 1997 - microbiologyresearch.org
… A and B were determined, and the gene encoding enterocin B was sequenced. The primary … which is cleaved off to give mature enterocin B of 53 aa. Enterocin B does not belong to the …
Number of citations: 468 www.microbiologyresearch.org
MJ Grande Burgos, R Perez Pulido… - International Journal of …, 2014 - mdpi.com
… of enterocin AS-48 is arranged into five alpha-helices with a compact globular structure. Enterocin … Enterocin AS-48 can be purified in two steps or prepared as lyophilized powder from …
Number of citations: 141 www.mdpi.com
MB Wachsman, ME Farı́as, E Takeda, F Sesma… - International Journal of …, 1999 - Elsevier
Enterocin CRL35 is an antibacterial polypeptide of 3.5×10 3 Da produced by Enterococcus faecium CRL35. A series of experiments are described that show the enterocin also had …
Number of citations: 97 www.sciencedirect.com
ME Kasimin, S Shamsuddin, AM Molujin, MK Sabullah… - Microorganisms, 2022 - mdpi.com
… lactis to produce three types of enterocin namely enterocin A, B, and P. Class III enterocin is heat-labile and cyclic and includes enterocin As-48. Enterocin As-48 produced by E. faecalis …
Number of citations: 10 www.mdpi.com
E Balla, LMT Dicks, M Du Toit… - Applied and …, 2000 - Am Soc Microbiol
… amphiphilic regions in enterocin 1071A (A) and enterocin 1071B (B). For enterocin 1071A, the amphiphilic region starts with residue 4 and ends with residue 27; for enterocin 1071B, …
Number of citations: 189 journals.asm.org
Q Cheng, L Xiang, M Izumikawa, D Meluzzi… - Nature chemical …, 2007 - nature.com
… enterocin and wailupemycin natural products have been demonstrated using purified enzymes. The longest linear series of reactions from benzoic acid to enterocin (… enterocin skeleton. …
Number of citations: 155 www.nature.com
LM Cintas, P Casaus, C Herranz… - Journal of …, 2000 - Am Soc Microbiol
Enterococcus faecium L50 grown at 16 to 32C produces enterocin L50 (EntL50), consisting of EntL50A and EntL50B, two unmodified non-pediocin-like peptides synthesized without an …
Number of citations: 320 journals.asm.org
E Parente, A Ricciardi - Letters in Applied Microbiology, 1994 - academic.oup.com
The production of enterocin 1146, a bacteriocin from Enterococcus faecium DPC1146, was studied during batch fermentation at pH 5, 5.5, 6 and 6.5. The bacteriocin was produced …
Number of citations: 168 academic.oup.com
JE Line, EA Svetoch, BV Eruslanov… - Antimicrobial agents …, 2008 - Am Soc Microbiol
… bacteriocin (enterocin) … enterocin, E-760, was isolated and purified by cation-exchange and hydrophobic-interaction chromatographies. The proteinaceous nature of purified enterocin E-…
Number of citations: 306 journals.asm.org
JA Kalaitzis, M Izumikawa, L Xiang… - Journal of the …, 2003 - ACS Publications
Inactivation of the novel phenylalanine ammonia lyase gene encP, whose product is a key component in the biosynthetic pathway to benzoyl-coenzyme A (CoA) in the bacterium …
Number of citations: 64 pubs.acs.org

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